molecular formula C23H21ClN2O4 B3873547 N-[5-chloro-2-methoxy-4-(2-phenoxypropanoylamino)phenyl]benzamide

N-[5-chloro-2-methoxy-4-(2-phenoxypropanoylamino)phenyl]benzamide

Cat. No.: B3873547
M. Wt: 424.9 g/mol
InChI Key: LGKKKMVWYZSOQQ-UHFFFAOYSA-N
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Description

N-[5-chloro-2-methoxy-4-(2-phenoxypropanoylamino)phenyl]benzamide is an organic compound with a complex structure, featuring a benzamide core substituted with various functional groups

Properties

IUPAC Name

N-[5-chloro-2-methoxy-4-(2-phenoxypropanoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O4/c1-15(30-17-11-7-4-8-12-17)22(27)25-19-14-21(29-2)20(13-18(19)24)26-23(28)16-9-5-3-6-10-16/h3-15H,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKKKMVWYZSOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1Cl)NC(=O)C2=CC=CC=C2)OC)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-chloro-2-methoxy-4-(2-phenoxypropanoylamino)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the benzamide core: This can be achieved through the reaction of 5-chloro-2-methoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the phenoxypropanoylamino group: This step involves the reaction of the intermediate with 2-phenoxypropanoic acid or its derivatives, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

    Final purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize costs, often using continuous flow reactors and automated systems for efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-chloro-2-methoxy-4-(2-phenoxypropanoylamino)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the chloro group with an amine would yield an amino derivative.

Scientific Research Applications

N-[5-chloro-2-methoxy-4-(2-phenoxypropanoylamino)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-chloro-2-methoxy-4-(2-phenoxypropanoylamino)phenyl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Similar structure but with a sulfamoyl group.

    Metoclopramide: Contains a benzamide core with different substituents, used as an antiemetic.

Uniqueness

N-[5-chloro-2-methoxy-4-(2-phenoxypropanoylamino)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-chloro-2-methoxy-4-(2-phenoxypropanoylamino)phenyl]benzamide
Reactant of Route 2
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N-[5-chloro-2-methoxy-4-(2-phenoxypropanoylamino)phenyl]benzamide

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